17beta-Ethinylestradiol

Description

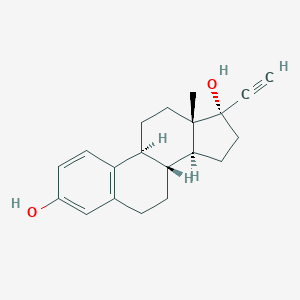

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S,17S)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPYWIDHMRZLRN-SWBPCFCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C#C)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873493 | |

| Record name | 17-epi-Ethynylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4717-38-8 | |

| Record name | 17beta-Ethinylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004717388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-epi-Ethynylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17.BETA.-ETHINYLESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II522L1IMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Environmental fate and transport of 17beta-Ethinylestradiol in aquatic systems

An In-Depth Technical Guide to the Environmental Fate and Transport of 17α-Ethinylestradiol (EE2) in Aquatic Systems

Foreword

17α-Ethinylestradiol (EE2), a synthetic estrogen and the primary active component in oral contraceptives, has emerged as a significant environmental contaminant of concern.[1][2] Its potent endocrine-disrupting capabilities, even at trace concentrations in the nanogram-per-liter range, pose a substantial risk to the reproductive health and development of aquatic organisms.[2][3][4] This guide provides a comprehensive technical overview for researchers, environmental scientists, and drug development professionals on the fundamental principles governing the behavior, persistence, and movement of EE2 in aquatic ecosystems. We will delve into its physicochemical properties, primary environmental pathways, core fate processes, and the methodologies essential for its robust analysis and study.

Physicochemical Profile of 17α-Ethinylestradiol

Understanding the environmental behavior of EE2 begins with its intrinsic chemical and physical properties. These characteristics dictate its partitioning between aqueous and solid phases, its susceptibility to degradation, and its potential for bioaccumulation. The ethynyl group at the C17 position makes EE2 more resistant to metabolism and environmental degradation compared to its natural analogue, 17β-estradiol (E2).[5]

Table 1: Key Physicochemical Properties of 17α-Ethinylestradiol (EE2)

| Property | Value | Significance in Environmental Fate | Source |

| Chemical Formula | C₂₀H₂₄O₂ | Basic molecular identity. | [6] |

| Molecular Weight | 296.40 g/mol | Influences diffusion and transport rates. | [3][6] |

| Water Solubility | 4.8 - 11.3 mg/L (at 27 °C) | Low solubility promotes partitioning to organic matter and sediment. | [3] |

| Octanol-Water Partition Coefficient (log Kₒw) | 3.67 - 4.2 | High value indicates strong lipophilicity and a high tendency to sorb to organic carbon and bioaccumulate in organisms. | [3] |

| Vapor Pressure | 1.9 x 10⁻⁸ mm Hg (at 25 °C) | Extremely low; volatilization from water is not a significant fate process. | [7] |

| Acid Dissociation Constant (pKa) | ~10.4 | The phenolic hydroxyl group is weakly acidic; EE2 exists as a neutral molecule at typical environmental pH (6-9), enhancing its sorption potential. | [7] |

Entry Pathways into Aquatic Environments

The primary conduit for EE2 entering aquatic systems is through the discharge of treated effluent from municipal wastewater treatment plants (WWTPs).[1][4]

-

Human Excretion: After oral administration, a significant fraction of EE2 is excreted in urine and feces, both as the parent compound and as conjugates (glucuronides and sulfates).[8]

-

Wastewater Influent: This excreted EE2 enters the municipal sewer system and is transported to WWTPs.

-

Incomplete Removal in WWTPs: During wastewater treatment, conjugates can be deconjugated back to the active EE2 form.[8] While processes like activated sludge can remove a high percentage of natural estrogens, the removal of the more recalcitrant EE2 is often variable and incomplete.[9][10] Removal occurs via sorption to sludge and microbial degradation.[11]

-

Effluent Discharge: The remaining dissolved EE2 is discharged into receiving rivers, lakes, and coastal waters, leading to continuous, low-level "pseudo-persistent" contamination.[1]

Core Environmental Fate Processes

Once in an aquatic system, EE2 is subject to several interconnected processes that determine its concentration, distribution, and persistence.

Caption: Core fate and transport pathways of EE2 in an aquatic system.

Sorption to Sediment and Sludge

Due to its high lipophilicity (high log Kₒw) and low water solubility, EE2 has a strong affinity for organic matter.[3] This drives its partitioning from the water column onto suspended solids and bottom sediments.

-

Mechanism: Sorption is primarily governed by hydrophobic interactions between the nonpolar EE2 molecule and the organic carbon fraction of sediment and sludge.[12] This process is a critical removal pathway from the water column but also creates a reservoir of EE2 in the sediment, where it can persist.[9][13]

-

Modeling: The equilibrium distribution between the solid and aqueous phases is often described by Freundlich or Langmuir isotherms.[12][14] The Freundlich model is frequently used and provides a good fit for EE2 sorption to soils and sediments.[12]

-

Significance: High sorption reduces the bioavailable concentration in the water column but increases the potential for exposure to benthic (sediment-dwelling) organisms. The presence of dissolved organic matter (DOM) can decrease the extent of sorption, thereby increasing the mobility and transport of EE2.[12]

Degradation Pathways

The breakdown of EE2 in the environment is a slow process, contributing to its persistence. Both biotic and abiotic mechanisms are involved.

-

Biotic Degradation (Biodegradation): This involves the transformation of EE2 by microorganisms.

-

Aerobic Conditions: In oxygen-rich environments, microbial communities, particularly those in activated sludge, can degrade EE2.[4][9] However, the process is often slow and incomplete. Some bacterial strains, such as Rhodococcus sp., have been shown to completely degrade EE2 in laboratory settings.[15]

-

Anaerobic Conditions: Under oxygen-depleted conditions, such as in deep sediment layers, biodegradation of EE2 is significantly slower or may not occur at all.[3][16]

-

-

Abiotic Degradation (Photodegradation): This is the breakdown of EE2 by natural sunlight in the upper water column.

-

Mechanism: Direct photolysis (absorption of light by EE2) and indirect photolysis (reaction with photochemically produced reactive species like hydroxyl radicals) contribute to its degradation.[17]

-

Significance: Photodegradation is a relevant removal pathway in clear, shallow waters but is limited by water depth, turbidity, and the presence of substances that absorb sunlight.[17]

-

Bioaccumulation and Bioconcentration

The lipophilic nature of EE2 facilitates its uptake and accumulation in the tissues of aquatic organisms, particularly in fatty tissues.

-

Bioconcentration Factor (BCF): This ratio compares the concentration of a chemical in an organism to its concentration in the surrounding water. Studies have reported BCFs for EE2 in fish muscle ranging from 64 to 123.[18]

-

Bioaccumulation Factor (BAF): This is a broader measure that includes uptake from all sources, including diet. A food-web model predicted a maximum BAF for EE2 of 332 in fish.[3]

-

Implications: Bioaccumulation can lead to concentrations in organisms that are several orders of magnitude higher than in the surrounding water, increasing the risk of adverse endocrine-disrupting effects.[19] Long-term exposure in crucian carp has been shown to cause a significant reduction in body weight and gonadosomatic index, alongside an increase in the hepatosomatic index and plasma vitellogenin levels.[18]

Analytical Methodologies for Environmental Monitoring

Accurate quantification of EE2 in environmental matrices is challenging due to its extremely low concentrations (ng/L or pg/L) and the complexity of samples like wastewater.[20] The standard approach involves sample pre-concentration followed by sensitive chromatographic detection.

Caption: General workflow for the analysis of EE2 in water samples.

Detailed Protocol: Determination of EE2 in Surface Water by SPE and LC-MS/MS

This protocol is based on methodologies widely reported in the scientific literature for achieving sub-ng/L detection limits.[8][21]

1. Objective: To accurately quantify 17α-Ethinylestradiol (EE2) in surface water samples.

2. Materials & Reagents:

-

Water Sample (1 L, collected in amber glass bottles)

-

EE2 Analytical Standard

-

Isotope-labeled Surrogate Standard (e.g., EE2-d₄)

-

Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis HLB, 80 mg)

-

Methanol, Acetonitrile (HPLC or Optima grade)

-

Formic Acid

-

Ultrapure Water

-

SPE Vacuum Manifold

-

Nitrogen Evaporator

-

UHPLC system coupled to a Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.

3. Sample Preparation & Extraction:

-

Fortification: To a 1 L water sample, add a known amount of EE2-d₄ surrogate standard. This is a critical self-validating step to correct for analyte losses during sample processing.

-

Cartridge Conditioning: Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.

-

Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min. The hydrophobic properties of the sorbent will retain EE2 and its surrogate.[20]

-

Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering hydrophilic compounds.

-

Drying: Dry the cartridge thoroughly by drawing a vacuum or passing nitrogen through it for 20-30 minutes.

-

Elution: Elute the retained analytes by passing 5-10 mL of methanol or acetonitrile through the cartridge. Collect the eluate in a clean glass tube.

-

Concentration: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at ~40°C.

-

Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 200 µL) of the initial mobile phase (e.g., 50:50 water:acetonitrile).

4. Instrumental Analysis (UHPLC-MS/MS):

-

Chromatographic Separation: Inject the reconstituted sample into the UHPLC system. Separation is typically achieved on a C18 column with a gradient elution program using mobile phases of water and acetonitrile, often with a formic acid additive.

-

Mass Spectrometric Detection: Analyze the column effluent using the MS/MS detector operating in Multiple Reaction Monitoring (MRM) mode. This provides exceptional selectivity and sensitivity.

-

Monitor at least two specific precursor-to-product ion transitions for both EE2 and the EE2-d₄ surrogate to ensure confident identification and quantification.

-

-

Quantification: Create a calibration curve using external standards. Calculate the concentration of EE2 in the original water sample by relating its peak area to that of the internal surrogate standard (EE2-d₄), which corrects for extraction efficiency.

Experimental Protocol: Assessing Biodegradation Potential in River Water

This protocol outlines a laboratory batch experiment to determine the biodegradation rate of EE2 using microorganisms native to a specific river.

Caption: Experimental workflow for a laboratory biodegradation study.

1. Objective: To determine the first-order degradation rate constant and half-life of EE2 in a specific aquatic environment under controlled laboratory conditions.

2. Experimental Design & Rationale:

-

Test System: Freshly collected, unfiltered river water containing its native microbial community.

-

Abiotic Control System: An identical batch of river water that has been sterilized (e.g., by autoclaving or filtration through a 0.22 µm filter) to eliminate microbial activity.

-

Causality: Comparing the loss of EE2 in the test system versus the control allows for the specific quantification of biodegradation. Any loss in the control can be attributed to abiotic processes like sorption to glassware.[15]

-

3. Procedure:

-

Water Collection: Collect a sufficient volume of surface water from the target site in a sterile container. Process within 24 hours.

-

Batch Preparation: Dispense equal volumes (e.g., 500 mL) of river water into multiple sterile glass flasks. Prepare at least triplicate test flasks and triplicate control flasks.

-

Sterilization (Controls): Autoclave the control flasks to kill all microorganisms. Allow them to cool to room temperature.

-

Spiking: Prepare a stock solution of EE2 in a water-miscible solvent like methanol. Spike all test and control flasks to achieve a final, environmentally relevant concentration (e.g., 50-100 ng/L). Ensure the volume of added solvent is minimal (<0.1% of total volume) to avoid toxicity to microbes.

-

Incubation: Incubate all flasks in the dark (to prevent photodegradation) at a constant temperature (e.g., 20°C) on an orbital shaker to ensure homogeneity.

-

Sampling: At predetermined time points (e.g., t=0, 1, 2, 5, 10, 20 days), withdraw an aliquot (e.g., 50 mL) from each flask for analysis. The t=0 sample should be taken immediately after spiking.

-

Analysis: Analyze the EE2 concentration in each aliquot using the SPE and LC-MS/MS protocol described in Section 4.

-

Data Analysis:

-

Plot the natural logarithm of the concentration ratio (ln(Cₜ/C₀)) versus time for both test and control systems, where Cₜ is the concentration at time t and C₀ is the initial concentration.

-

The slope of the linear regression for the test system data is the observed degradation rate constant (kₒₑₛ).

-

The biodegradation rate constant (kₑᵢₒ) is calculated by subtracting the rate constant from the control (kₐₑᵢₒₜᵢₑ) from the observed rate constant (kₒₑₛ).

-

Calculate the biodegradation half-life (t₁/₂) as: t₁/₂ = 0.693 / kₑᵢₒ .

-

Conclusion and Outlook

17α-Ethinylestradiol is a potent, persistent, and pervasive environmental contaminant. Its fate in aquatic systems is a complex interplay of strong sorption to organic matter, slow but measurable biotic and abiotic degradation, and a high potential for bioaccumulation. The continuous discharge from WWTPs ensures its constant presence, posing a chronic risk to aquatic ecosystems.

Future research should focus on expanding the understanding of EE2's transformation products and their potential estrogenicity, the influence of complex environmental variables (like DOM and temperature) on its fate, and the development of more effective tertiary treatment technologies in WWTPs to mitigate its release into the environment.

References

- Determination of 17β-estradiol and 17α-ethinylestradiol in water at sub-ppt levels by liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing).

- Analytical Methods for Detection of Selected Estrogenic Compounds in Aqueous Mixtures.

- [Sorption of 17beta-estradiol to soils and sediment and influence of pig manure DOM]. PubMed.

- Water Quality Guidelines for Pharmaceutically-active-Compounds (PhACs): 17α-ethinylestradiol (EE2). Gov.bc.ca.

- Determination of Estrogens in Sludge and Sediments by Liquid Extraction and GC/MS/MS.

- "The Fate and Transport of 17-beta Estradiol, 17-alpha Ethinyl Estradio". UNH Scholars Repository.

- Effects and bioaccumulation of 17β-estradiol and 17α-ethynylestradiol following long-term exposure in crucian carp. PubMed.

- 17beta-Ethinylestradiol | C20H24O2. PubChem - NIH.

- Adsorption of bisphenol-A, 17b-estradiole and 17a-ethinylestradiole to sewage sludge.

- Determination of 17β-estradiol and 17α-ethinylestradiol in water at sub-ppt levels by liquid chromatography coupled to tandem mass spectrometry.

- A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chrom

- Physicochemical properties of bisphenol A, 17b-estradiol, and 17a-ethinyl estradiol.

- Fate, Transport, and Biodegradation of Natural Estrogens in the Environment and Engineered Systems.

- Comparison of 17β-Estradiol Adsorption on Corn Straw- and Dewatered Sludge-Biochar in Aqueous Solutions. MDPI.

- Removal of 17α-ethynylestradiol and β-estradiol using bench-scale constructed wetlands.

- Biodegradation and Metabolic Pathway of 17β-Estradiol by Rhodococcus sp. ED55. NIH.

- Ethinyl Estradiol and Other Human Pharmaceutical Estrogens in the Aquatic Environment: A Review of Recent Risk Assessment D

- The fate of estrone (E1), 17beta-estradiol (E2), estriol (E3) and 17alpha-ethinylestradiol (EE2)

- BIOACCUMUL

- Comparing Methods of 17α-ethinylestradiol (EE2)

- Fate and Transport of 17β-Estradiol beneath Animal Waste Holding Ponds.

- Photochemical degradation of steroid the estrogen 17α-ethinyl estradiol (EED2) in aqueous solutions. UMass Dartmouth.

- Microbial transformation of synthetic estrogen 17α-ethinylestradiol.

- Biodegradation of bisphenol A, 17 beta-estradiol, and 17 alpha-ethynylestradiol in river water.

- Analysis of 17-β-estradiol and 17-α-ethinylestradiol in biological and environmental matrices - A review.

- Occurrence of 17α-ethynylestradiol (EE2) in the environment and effect on exposed biota: a review.

Sources

- 1. Ethinyl Estradiol and Other Human Pharmaceutical Estrogens in the Aquatic Environment: A Review of Recent Risk Assessment Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. www2.gov.bc.ca [www2.gov.bc.ca]

- 4. "The Fate and Transport of 17-beta Estradiol, 17-alpha Ethinyl Estradio" by Alexis Marie Eaton [scholars.unh.edu]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C20H24O2 | CID 145760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of 17β-estradiol and 17α-ethinylestradiol in water at sub-ppt levels by liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. iwaponline.com [iwaponline.com]

- 10. pjoes.com [pjoes.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. [Sorption of 17beta-estradiol to soils and sediment and influence of pig manure DOM] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Biodegradation and Metabolic Pathway of 17β-Estradiol by Rhodococcus sp. ED55 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. s3.amazonaws.com [s3.amazonaws.com]

- 18. Effects and bioaccumulation of 17β-estradiol and 17α-ethynylestradiol following long-term exposure in crucian carp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. galemys.org [galemys.org]

- 20. A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of 17β-Ethinylestradiol: From Historical Breakthrough to Modern Methodologies

A Foreword for the Modern Researcher: The journey of 17β-Ethinylestradiol (EE) from its initial synthesis to its current status as a cornerstone of global health is a compelling narrative of scientific ingenuity. This guide provides a detailed exploration of its discovery, the evolution of its synthesis, and the underlying chemical principles that have made it one of the most significant pharmaceutical compounds of the 20th century. Prepared for researchers, scientists, and drug development professionals, this document delves into the technical intricacies of both historical and contemporary synthetic routes, offering insights into the causality behind experimental choices and providing robust, validated protocols.

The Dawn of a New Era in Hormone Therapy: The Discovery of an Orally Active Estrogen

The 1930s were a period of intense research in the field of endocrinology, with scientists racing to isolate and understand human sex hormones. However, the therapeutic application of natural estrogens like estradiol was hampered by their poor oral bioavailability due to extensive first-pass metabolism in the liver. This limitation spurred the quest for a synthetic estrogen that could withstand metabolic degradation and be administered orally.

In a landmark achievement, Hans Herloff Inhoffen and Walter Hohlweg at Schering AG in Berlin, Germany, successfully synthesized 17α-ethinylestradiol in 1938.[1][2] Their breakthrough, published in the journal Naturwissenschaften, introduced a synthetic steroid with high oral estrogenic potency, a discovery that would revolutionize gynecological endocrinology.[1] The key to their success was the introduction of an ethynyl group at the C-17 position of the steroid nucleus, which sterically hinders the metabolic oxidation of the 17β-hydroxyl group, thereby enhancing its oral activity.[2]

The Foundational Synthesis: The Inhoffen and Hohlweg Method

The original synthesis of 17β-Ethinylestradiol by Inhoffen and Hohlweg was a pivotal moment in steroid chemistry. It involved the direct ethynylation of estrone, a naturally occurring estrogen.[1][3] The core of their method was the generation of an acetylide anion, a potent nucleophile, which then attacks the electrophilic carbonyl carbon at the C-17 position of estrone.

Underlying Chemical Principles

The ethynylation of a ketone is a classic example of a nucleophilic addition reaction. The reaction proceeds in two key steps:

-

Deprotonation of Acetylene: A strong base is used to remove a proton from acetylene, forming a highly reactive acetylide anion. The choice of base and solvent is critical to the success of this step.

-

Nucleophilic Attack: The acetylide anion then acts as a nucleophile, attacking the carbonyl carbon of the ketone (in this case, estrone). This results in the formation of an alkoxide intermediate.

-

Protonation: The alkoxide intermediate is then protonated, typically during an acidic workup, to yield the final tertiary alcohol, 17β-Ethinylestradiol.

Historical Experimental Protocol (Reconstructed)

-

Preparation of Potassium Acetylide: Metallic potassium was dissolved in liquid ammonia to form a deep blue solution. Acetylene gas was then bubbled through this solution, leading to the formation of potassium acetylide.

-

Ethynylation of Estrone: A solution of estrone in an anhydrous, inert solvent (such as dioxane or ether) was then added to the suspension of potassium acetylide in liquid ammonia. The reaction mixture was stirred for several hours at low temperatures.

-

Workup and Isolation: The reaction was quenched by the addition of a proton source, such as ammonium chloride or a dilute acid. The liquid ammonia was allowed to evaporate, and the product was extracted with an organic solvent. The crude product was then purified by crystallization.

Modern Synthetic Methodologies: Efficiency, Safety, and Scalability

While the fundamental principle of ethynylation remains the same, modern synthetic methods have been refined to improve yield, purity, safety, and cost-effectiveness, making them suitable for large-scale industrial production.[4][5] These advancements primarily focus on the choice of base, solvent, and reaction conditions.

Synthesis via Potassium Acetylide from Potassium Hydroxide

A common and cost-effective modern approach involves the in-situ generation of potassium acetylide from potassium hydroxide and acetylene gas.[3][4]

-

Preparation of Potassium Acetylide: Potassium hydroxide powder is suspended in an appropriate solvent (e.g., tetrahydrofuran - THF). Acetylene gas is then bubbled through the suspension at a controlled temperature (typically around 40°C) to form a crude mixture of potassium acetylide and potassium hydroxide.[4]

-

Ethynylation Reaction: The crude potassium acetylide mixture is cooled (typically to between -5°C and 10°C), and a solution of estrone in THF is added dropwise while maintaining a continuous flow of acetylene gas. The reaction is typically complete within 30 minutes.[4]

-

Workup and Purification: The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with THF, and the combined organic layers are acidified with a dilute acid (e.g., hydrochloric acid). The solvent is then removed under reduced pressure, and the resulting solid is collected by filtration, washed, and dried. The crude product is then purified by recrystallization from a suitable solvent like methanol to yield high-purity 17β-Ethinylestradiol.[4]

Synthesis using Potassium tert-Butoxide

Another widely used method employs potassium tert-butoxide as the base to deprotonate acetylene.[5] This method offers the advantage of milder reaction conditions and avoids the use of metallic potassium.

-

Reaction Setup: Estrone is dissolved in a suitable solvent, such as tetrahydrofuran (THF). Potassium tert-butoxide is then added to the solution.[5]

-

Ethynylation: The reaction mixture is cooled to a controlled temperature (e.g., 5°C), and acetylene gas is passed through the solution with vigorous stirring.[5]

-

Workup and Isolation: After the reaction is complete, it is neutralized with a dilute aqueous acid solution (e.g., 5% hydrochloric acid). The product is then isolated by concentrating the reaction mixture, adding water to precipitate the crude product, and filtering. The crude 17β-Ethinylestradiol is then purified by recrystallization from a solvent such as ethanol.[5]

Comparative Analysis of Modern Methods

| Parameter | Potassium Hydroxide Method | Potassium tert-Butoxide Method |

| Base | Potassium Hydroxide | Potassium tert-Butoxide |

| Reagent Cost | Lower | Higher |

| Reaction Time | Fast (approx. 30 minutes) | Generally longer |

| Safety | Avoids metallic potassium | Avoids metallic potassium |

| Yield | High (typically >90%) | High (typically >90%) |

| Purity | High (can reach >99.5% after recrystallization) | High (can reach >99.5% after recrystallization) |

Mechanistic Insights and Process Visualization

A deeper understanding of the reaction mechanism is crucial for process optimization and troubleshooting. The following diagrams illustrate the key steps in the synthesis of 17β-Ethinylestradiol.

Figure 1: Generalized mechanism of the ethynylation of estrone.

Figure 2: A generalized workflow for the synthesis of 17β-Ethinylestradiol.

Conclusion and Future Perspectives

The synthesis of 17β-Ethinylestradiol stands as a testament to the power of chemical innovation to address critical medical needs. From the pioneering work of Inhoffen and Hohlweg to the highly optimized industrial processes of today, the journey of this molecule has been one of continuous improvement. For researchers and professionals in drug development, a thorough understanding of its synthesis provides a valuable case study in the principles of steroid chemistry, reaction optimization, and process scale-up. As the pharmaceutical landscape continues to evolve, the lessons learned from the history and synthesis of 17β-Ethinylestradiol will undoubtedly continue to inform the development of new and improved therapeutic agents.

References

- Inhoffen, H. H., & Hohlweg, W. (1938). Neue per os-wirksame weibliche Keimdrüsenhormon-Derivate: 17-Aethinyl-oestradiol und Pregnen-in-on-3-ol-17.

-

University of Hertfordshire. (n.d.). Ethinyl estradiol. Aeru. Retrieved from [Link]

- CN103204891A - High-purity ethinyloestradiol synthesis method. (2013). Google Patents.

-

National Center for Biotechnology Information. (n.d.). Ethinylestradiol. PubChem. Retrieved from [Link]

-

Zhejiang Shenzhou Pharmaceutical Co., Ltd. (2017). Preparation method of ethinylestradiol. Eureka. Retrieved from [Link]

- Cai, Z. Y., & Covey, D. F. (2007). A facile total synthesis of ent-17β-estradiol and structurally-related analogues. Steroids, 72(4), 351–359.

- Frobenius, W. (2011). The Development of Ethinylestradiol and Ethinyltestosterone. Journal für Reproduktionsmedizin und Endokrinologie, 8(Special Issue 1), 32–57.

- Kanojia, R. M., Allen, G. O., Killinger, J. M., & McGuire, J. L. (1979). Synthesis and estrogenic properties of 17-epi-ethynylestradiol and its ether derivatives epimestranol and epiquinestrol. Journal of Medicinal Chemistry, 22(12), 1538–1541.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Ethinyl Estradiol: Synthesis, Quality Control, and Ensuring Therapeutic Purity. Retrieved from [Link]

- Frobenius, W. (1990). A Triumph of Scientific Research. The development of ethinylestradiol and ethinyltestosterone: a story of challenges overcome. The Parthenon Publishing Group.

- Cai, Z. Y., & Covey, D. F. (2006). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. Steroids, 72(4), 351-359.

-

Bionity. (n.d.). Ethinylestradiol. Retrieved from [Link]

-

Wikipedia. (2024, January 10). Ethinylestradiol. In Wikipedia. Retrieved from [Link]

Sources

A Technical Guide to the Ecotoxicological Effects of 17β-Ethinylestradiol on Non-Target Aquatic Organisms

Abstract

17β-Ethinylestradiol (EE2), a potent synthetic estrogen and the active component in oral contraceptives, is a significant environmental contaminant of emerging concern. Its continuous introduction into aquatic ecosystems via wastewater treatment plant effluents poses a substantial threat to the health of non-target aquatic organisms. This technical guide provides an in-depth analysis of the ecotoxicological effects of EE2, detailing its mechanism of action, profound impacts on the physiology and reproductive health of fish, amphibians, and invertebrates, and standardized protocols for its assessment. By synthesizing current scientific understanding, this document serves as a critical resource for researchers, environmental scientists, and drug development professionals engaged in assessing the environmental risks of pharmaceutical compounds.

Introduction: The Challenge of a Potent Synthetic Estrogen

17α-Ethinylestradiol (EE2) is a synthetic steroid designed to mimic the action of the natural estrogen, 17β-estradiol (E2), but with significantly higher potency and resistance to metabolic degradation.[1][2] This persistence allows it to pass through conventional wastewater treatment processes and enter aquatic environments, where it has been detected in surface waters at concentrations ranging from less than 0.1 ng/L to over 5 ng/L.[1][3][4] While these concentrations may seem minuscule, they are often sufficient to elicit significant biological responses in aquatic wildlife.[3][5]

The primary concern surrounding EE2 is its function as a potent endocrine-disrupting chemical (EDC).[6] EDCs interfere with the natural hormonal systems of organisms, leading to a cascade of adverse effects, particularly on reproductive health and development.[3] The widespread evidence of feminized male fish in rivers receiving sewage effluent has highlighted the real-world impact of estrogenic contaminants like EE2, making it a focal point for ecotoxicological research and regulatory scrutiny.[2][6]

Mechanism of Action: Hijacking the Estrogen Signaling Pathway

The toxicological effects of EE2 are rooted in its specific, high-affinity binding to estrogen receptors (ERs), which are present in vertebrates like fish and amphibians.[7][8] This interaction triggers a molecular cascade that is normally initiated by endogenous estrogens, leading to inappropriate gene expression and physiological disruption.

Causality of Experimental Choice: The study of the estrogenic mechanism of action is fundamental because it explains how EE2 causes harm. By understanding that EE2 acts via the estrogen receptor, scientists can select highly relevant and sensitive biomarkers, such as vitellogenin, to detect exposure and predict potential adverse outcomes. This targeted approach is more effective than generic toxicity testing.

The sequence of events is as follows:

-

Binding and Dimerization: EE2 enters target cells and binds to ERs in the cytoplasm or nucleus.

-

Nuclear Translocation: The EE2-ER complex translocates to the nucleus.

-

DNA Binding: The complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.

-

Gene Transcription: This binding initiates the transcription of estrogen-responsive genes, leading to the synthesis of specific proteins.[6]

A critical and widely used biomarker for estrogenic exposure in fish is the induction of vitellogenin (VTG) synthesis.[9] VTG is an egg yolk precursor protein normally produced by females in response to endogenous estrogen.[9] Its presence in the blood of male or juvenile fish is a definitive and sensitive indicator of exposure to exogenous estrogens like EE2.[2][9][10][11]

Caption: Estrogenic signaling pathway disrupted by EE2.

Ecotoxicological Effects on Non-Target Aquatic Organisms

The impacts of EE2 are observed across various aquatic taxa, with fish being the most extensively studied. Effects are typically seen at environmentally relevant, low nanogram-per-liter concentrations.

Fish

Reproduction is the most sensitive endpoint in fish exposed to EE2.[7][8] Chronic exposure can lead to population-level effects.[4]

-

Vitellogenin Induction: As discussed, the induction of VTG in male fish is a hallmark of estrogenic exposure.[10][12][13] Studies on zebrafish (Danio rerio) have shown VTG induction at EE2 concentrations as low as 3.0 ng/L.[10][11]

-

Disrupted Sexual Development: Exposure during early life stages can profoundly alter sexual differentiation.[3] This can manifest as skewed sex ratios (feminization), the development of intersex gonads (testicular oocytes), or complete male-to-female sex reversal.[1][3][6] In fathead minnows (Pimephales promelas), exposure to 4 ng/L resulted in a female-to-male ratio of 84:5.[7]

-

Reduced Fertility and Fecundity: Long-term exposure to EE2 can severely impair reproductive success. In zebrafish, life-long exposure to 5 ng/L caused complete reproductive failure due to males having no functional testes.[3] In other species, effects include reduced sperm quality, decreased fertilization success, and lower egg production.[7][14][15]

-

Behavioral Alterations: EE2 can affect reproductive behaviors critical for successful spawning. Male zebrafish exposed to EE2 have exhibited reduced aggressive behavior, which can alter social dominance hierarchies.[16] Similarly, exposed male fighting fish (Betta splendens) build smaller nests.[14]

| Species | Endpoint | Effective Concentration (LOEC/ECx) | Reference |

| Zebrafish (Danio rerio) | VTG Induction (LOEC) | 3.0 ng/L | [10][11] |

| Fathead Minnow (P. promelas) | Skewed Sex Ratio (F:M of 84:5) | 4 ng/L | [7] |

| Zebrafish (Danio rerio) | Complete Reproductive Failure | 5 ng/L | [3] |

| Rainbow Trout (O. mykiss) | VTG Induction | ~1 ng/L | [5] |

| Least Killifish (H. formosa) | Reduced Fecundity (50%) | 4.3 ng/L (measured) | [15] |

Amphibians

Amphibians are also vulnerable to EE2, particularly during their larval stages, which occur in aquatic environments.

-

Gonadal Development: Exposure to low ng/L concentrations of EE2 in the wild has been shown to induce intersex gonads in mink frogs (Rana septentrionalis).[17] Life-cycle studies on Xenopus tropicalis demonstrated that larval exposure to just 1.8 ng/L EE2 led to skewed sex ratios and impaired spermatogenesis in adult males.[18]

-

Hatching Success: In a whole-lake experiment, hatching success was significantly reduced in green frogs (Rana clamitans) exposed to low ng/L concentrations of EE2.[17]

-

Mating Behavior: Beyond developmental effects, EE2 can disrupt adult reproductive behavior. Exposure to concentrations as low as 0.296 ng/L altered the mating calls of male African clawed frogs (Xenopus laevis), making them less attractive to females and potentially reducing reproductive success.[19]

Invertebrates

While vertebrates with estrogen receptors are the primary focus, evidence suggests that EE2 can also affect aquatic invertebrates, although the mechanisms are less clear and may not be receptor-mediated.

-

Reproduction and Development: Studies have reported adverse effects on the reproduction and development of some invertebrate species. However, the effective concentrations are generally much higher than those affecting fish.

-

Sensitivity: Juvenile life stages of invertebrates are often more sensitive to contaminants.[16] However, overall, invertebrates appear less sensitive to the specific endocrine-disrupting effects of EE2 compared to vertebrates.[8][16]

Standardized Ecotoxicological Testing Protocols

To ensure data reliability and comparability for regulatory risk assessment, standardized testing protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides key guidelines for assessing endocrine disruption.

OECD Test Guideline 234: Fish Sexual Development Test (FSDT)

The FSDT is a cornerstone assay for evaluating the effects of potential EDCs on fish.[20][21][22] Its design is robust, encompassing a sensitive life stage and measuring definitive, mechanistically-linked endpoints.

Trustworthiness of the Protocol: The FSDT is a self-validating system. The inclusion of a control group establishes a baseline for normal development. The use of multiple concentrations allows for the determination of a dose-response relationship. Core endpoints like histology provide unambiguous evidence of effect, while VTG provides a sensitive, molecular confirmation of an estrogenic mode of action.

Core Requirements:

-

Test Organism: Recommended species include zebrafish (Danio rerio) or Japanese medaka (Oryzias latipes).[21]

-

Exposure Period: Continuous exposure from newly fertilized eggs through sexual differentiation, typically around 60 days post-hatch.[21]

-

Test Concentrations: A minimum of three test concentrations and a water control, with at least four replicate tanks per treatment.

Step-by-Step Methodology:

-

Acclimation: Adult broodstock are acclimated to test conditions.

-

Egg Collection: Newly fertilized eggs (<2 hours post-fertilization) are collected.

-

Exposure Initiation: Eggs are randomly distributed to replicate test chambers containing the control water or the respective EE2 concentrations in a flow-through system.

-

Maintenance & Monitoring: Water quality parameters (temperature, pH, dissolved oxygen) and EE2 concentrations are monitored regularly throughout the exposure period. Mortalities and developmental abnormalities are recorded.

-

Test Termination: At ~60 days post-hatch, the test is terminated.

-

Endpoint Analysis:

-

Vitellogenin Measurement: A blood sample or whole-body homogenate is collected from each fish to quantify VTG concentrations using an enzyme-linked immunosorbent assay (ELISA).

-

Gonadal Histology: The fish are euthanized, and the gonadal region is fixed, sectioned, and stained for microscopic examination. This allows for the determination of phenotypic sex (male, female, intersex) and assessment of gonadal morphology.

-

Secondary Sexual Characteristics: Where applicable (e.g., in medaka), secondary sexual characteristics are assessed.

-

-

Data Analysis: Statistical analyses are performed to determine the No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC) for each endpoint.

Caption: Workflow for the OECD 234 Fish Sexual Development Test.

Environmental Concentrations and Risk Assessment

A key component of risk assessment is comparing the concentrations of a chemical that cause effects in laboratory studies (Predicted No-Effect Concentration, PNEC) with the concentrations actually measured in the environment (Measured Environmental Concentrations, MECs).

-

PNEC Derivation: Based on a comprehensive review of chronic reproductive effects in multiple fish species, a PNEC for EE2 has been proposed to be as low as 0.1 ng/L.[23][24]

-

Environmental Concentrations: While many surface waters have EE2 levels below the PNEC, concentrations in effluent-dominated streams can exceed this threshold.[23][24] For example, 90th percentile predicted environmental concentrations (PECs) under low-flow conditions have been estimated at approximately 0.2 ng/L in the U.S. and 0.3 ng/L in Europe, indicating a potential risk in a subset of aquatic systems.[25]

The overlap between the PNEC and higher-end environmental concentrations confirms that EE2 poses a significant and realistic threat to the reproductive health of fish populations in contaminated rivers.[2][23]

Conclusion and Future Directions

The scientific evidence is unequivocal: 17β-Ethinylestradiol is a highly potent endocrine disruptor that adversely affects the reproductive health of non-target aquatic organisms at environmentally relevant concentrations. Its primary mechanism of action via the estrogen receptor leads to profound and predictable effects, including vitellogenin induction, skewed sex ratios, intersex, and reduced fertility, particularly in fish and amphibians.

Future research should continue to focus on:

-

Mixture Effects: Assessing the combined effects of EE2 with other estrogenic compounds and environmental stressors.

-

Transgenerational Impacts: Investigating whether the effects of EE2 exposure can be passed down to subsequent generations.

-

Invertebrate Mechanisms: Elucidating the specific pathways through which EE2 affects non-vertebrate species.

-

Advanced Treatment Technologies: Developing and implementing more effective methods for removing EE2 and other pharmaceuticals from wastewater effluent.

By continuing to build on this extensive body of knowledge, the scientific community can provide the necessary data to inform effective environmental risk management strategies and protect the integrity of aquatic ecosystems.

References

-

Ethinyl Estradiol and Other Human Pharmaceutical Estrogens in the Aquatic Environment: A Review of Recent Risk Assessment Data. (n.d.). National Institutes of Health (NIH). [Link]

-

Ethinyl Estradiol and Other Human Pharmaceutical Estrogens in the Aquatic Environment: A Review of Recent Risk Assessment Data. (2012). ResearchGate. [Link]

-

Rose, M., et al. (2002). Vitellogenin induction by 17beta-estradiol and 17alpha-ethinylestradiol in male zebrafish (Danio rerio). PubMed. [Link]

-

Christiansen, L. B., et al. (2013). Vitellogenin as Biomarker for Estrogenicity in Flounder Platichthys flesus in the Field and Exposed to 17α-ethinylestradiol via Food and Water in the Laboratory. PubMed. [Link]

-

Test No. 234: Fish Sexual Development Test. (n.d.). OECD. [Link]

-

Fort, D. J., et al. (2010). 17β-estradiol exposure accelerates skeletal development in Xenopus laevis tadpoles. Anatomical Record. [Link]

-

Vajda, J. J., et al. (2011). Vitellogenin induction by 17β-estradiol and 17α-ethynylestradiol in male Murray rainbowfish (Melanotaenia fluviatilis). PubMed. [Link]

-

Test No. 234: Fish Sexual Development Test. (n.d.). The University of Adelaide. [Link]

-

Hannah, R., et al. (2009). Exposure assessment of 17α-ethinylestradiol in surface waters of the United States and Europe. NERC Open Research Archive. [Link]

-

OECD 234 Fish Sexual Development Test. (n.d.). Ibacon. [Link]

-

OECD 234 Fish Sexual Development Test. (n.d.). Eurofins. [Link]

-

Effects of the environmental estrogenic contaminants bisphenol A and 17α-ethinyl estradiol on sexual development and adult behavior in aquatic species. (n.d.). Kassotis Lab, Wayne State University. [Link]

-

Screening and Testing for Endocrine Disruption in Fish—Biomarkers As “Signposts,” Not “Traffic Lights,” in Risk Assessment. (2006). PEARL - Portland E-prints Archive & Research Library. [Link]

-

Vitellogenin induction by 17??-estradiol and 17??-ethinylestradiol in male zebrafish (Danio Rerio). (2002). ResearchGate. [Link]

-

Long-term exposure to environmentally relevant concentrations of ethinyloestradiol affects sexual differentiation and development in roach, Rutilus rutilus. (n.d.). GOV.UK. [Link]

-

Ethinyl oestradiol in the aquatic environment. (n.d.). European Environment Agency. [Link]

-

Caldwell, D. J., et al. (2008). Derivation of an Aquatic Predicted No-Effect Concentration for the Synthetic Hormone, 17a-Ethinyl Estradiol. Environmental Science & Technology. [Link]

-

Nash, J. P., et al. (2004). Long-Term Exposure to Environmental Concentrations of the Pharmaceutical Ethynylestradiol Causes Reproductive Failure in Fish. Environmental Health Perspectives. [Link]

-

Park, B. J., & Kidd, K. A. (2005). Effects of the synthetic estrogen ethinylestradiol on early life stages of mink frogs and green frogs in the wild and in situ. PubMed. [Link]

-

Test No. 234: Fish Sexual Development Test. (2011). Policy Commons. [Link]

-

Furuhagen, S., et al. (2014). Risks of hormonally active pharmaceuticals to amphibians: a growing concern regarding progestagens. PubMed Central. [Link]

-

Dynamics of estrogen biomarker responses in rainbow trout exposed to 17beta-estradiol and 17alpha-ethinylestradiol. (2009). ResearchGate. [Link]

-

Caldwell, D. J., et al. (2008). Derivation of an Aquatic Predicted No-Effect Concentration for the Synthetic Hormone, 17α-Ethinyl Estradiol. ACS Publications. [Link]

-

Garcia, S. N., et al. (2015). Dietary exposure of 17-alpha ethinylestradiol modulates physiological endpoints and gene signaling pathways in female largemouth bass (Micropterus salmoides). National Institutes of Health (NIH). [Link]

-

Denslow, N. D., et al. (2019). Twenty years of transcriptomics, 17alpha-ethinylestradiol, and fish. PubMed Central. [Link]

-

Clotfelter, E. D., et al. (2014). Exposure to 17α-ethinylestradiol decreases motility and ATP in sperm of male fighting fish Betta splendens. PubMed. [Link]

-

Biales, A. D., et al. (2019). Impact of Long-Term Exposure to 17α-Ethinylestradiol in the Live-Bearing Fish Heterandria formosa. PubMed. [Link]

-

Hoffmann, F., et al. (2012). Estrogens Can Disrupt Amphibian Mating Behavior. PubMed Central. [Link]

-

Effects of 17-ethinylestradiol at different water temperatures on zebrafish sex differentiation and gonad development. (2020). ResearchGate. [Link]

-

Effects of Synthetic Estrogen (17α-Ethinyl Estradiol) on Male Fiddler Crab (Uca pugilator) Aggressive Behavior. (2021). Georgia Southern University. [Link]

Sources

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. eea.europa.eu [eea.europa.eu]

- 3. Long-Term Exposure to Environmental Concentrations of the Pharmaceutical Ethynylestradiol Causes Reproductive Failure in Fish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dietary exposure of 17-alpha ethinylestradiol modulates physiological endpoints and gene signaling pathways in female largemouth bass (Micropterus salmoides) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Twenty years of transcriptomics, 17alpha-ethinylestradiol, and fish - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vliz.be [vliz.be]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 10. Vitellogenin induction by 17beta-estradiol and 17alpha-ethinylestradiol in male zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Vitellogenin as biomarker for estrogenicity in flounder Platichthys flesus in the field and exposed to 17α-ethinylestradiol via food and water in the laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Vitellogenin induction by 17β-estradiol and 17α-ethynylestradiol in male Murray rainbowfish (Melanotaenia fluviatilis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Exposure to 17α-ethinylestradiol decreases motility and ATP in sperm of male fighting fish Betta splendens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Impact of Long-Term Exposure to 17α-Ethinylestradiol in the Live-Bearing Fish Heterandria formosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 17. Effects of the synthetic estrogen ethinylestradiol on early life stages of mink frogs and green frogs in the wild and in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Risks of hormonally active pharmaceuticals to amphibians: a growing concern regarding progestagens - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Estrogens Can Disrupt Amphibian Mating Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 20. oecd.org [oecd.org]

- 21. OÈCD 234 Fish sexual development test | ibacon GmbH [ibacon.com]

- 22. testinglab.com [testinglab.com]

- 23. Ethinyl Estradiol and Other Human Pharmaceutical Estrogens in the Aquatic Environment: A Review of Recent Risk Assessment Data - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Exposure assessment of 17α-ethinylestradiol in surface waters of the United States and Europe - NERC Open Research Archive [nora.nerc.ac.uk]

Pharmacokinetics and bioavailability of 17beta-Ethinylestradiol in animal models

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of 17β-Ethinylestradiol in Animal Models

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the pharmacokinetic (PK) and bioavailability characteristics of 17β-Ethinylestradiol (EE2), a synthetic estrogen widely used in contraceptive formulations and hormone replacement therapies. Understanding the absorption, distribution, metabolism, and excretion (ADME) of EE2 in preclinical animal models is paramount for the successful development of new drug candidates and for accurately extrapolating data to human clinical outcomes. This document is intended for researchers, scientists, and drug development professionals actively engaged in the preclinical evaluation of estrogenic compounds.

Introduction to 17β-Ethinylestradiol and its Preclinical Importance

17β-Ethinylestradiol is a potent synthetic derivative of the natural estrogen, estradiol. The addition of an ethinyl group at the C17α position of the steroid nucleus significantly enhances its oral bioavailability and metabolic stability compared to its endogenous counterpart. This modification hinders hepatic first-pass metabolism, leading to a longer half-life and increased potency. In preclinical drug development, a thorough characterization of EE2's pharmacokinetic profile in various animal models is crucial for:

-

Establishing Dose-Response Relationships: Understanding the systemic exposure of EE2 at different dose levels is fundamental to interpreting toxicological and efficacy studies.

-

Interspecies Scaling: Pharmacokinetic data from animal models are used to predict human pharmacokinetics and to establish safe starting doses for first-in-human clinical trials.

-

Formulation Development: The pharmacokinetic profile of EE2 can be significantly influenced by the drug delivery system. Preclinical studies are essential for optimizing formulations to achieve desired therapeutic outcomes.

Absorption of 17β-Ethinylestradiol in Animal Models

Following oral administration, 17β-Ethinylestradiol is rapidly absorbed from the gastrointestinal tract in most animal species. However, the extent of absorption and the rate at which it occurs can vary depending on the animal model, the formulation, and the presence of food.

Factors Influencing Oral Absorption

-

First-Pass Metabolism: Despite its increased stability, EE2 still undergoes some degree of first-pass metabolism in the gut wall and liver. This process is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4, and sulfotransferases. The extent of first-pass metabolism can differ significantly between species, impacting the overall bioavailability.

-

Enterohepatic Recirculation: Ethinylestradiol and its metabolites are excreted in the bile and can be reabsorbed from the intestine, a process known as enterohepatic recirculation. This can lead to a second peak in the plasma concentration-time profile and prolong the drug's half-life.

-

Formulation: The physicochemical properties of the formulation, such as particle size and the use of excipients, can influence the dissolution rate and subsequent absorption of EE2.

Distribution of 17β-Ethinylestradiol in Tissues

Once absorbed into the systemic circulation, 17β-Ethinylestradiol is extensively bound to plasma proteins, primarily sex hormone-binding globulin (SHBG) and albumin. This high degree of protein binding limits the unbound fraction of the drug available to exert its pharmacological effects and to be cleared from the body. The volume of distribution of EE2 is relatively large, indicating that it is widely distributed into various tissues.

Metabolism of 17β-Ethinylestradiol

The metabolism of 17β-Ethinylestradiol is a critical determinant of its pharmacokinetic profile and biological activity. The primary site of metabolism is the liver, where it undergoes extensive biotransformation by cytochrome P450 enzymes.

Key Metabolic Pathways

-

Hydroxylation: The most important metabolic pathway for EE2 is aromatic hydroxylation, primarily at the 2- and 4-positions, catalyzed by CYP3A4 and CYP2C9. The resulting catechols can be further metabolized to form methoxy and glutathione conjugates.

-

Conjugation: Ethinylestradiol and its hydroxylated metabolites are also subject to conjugation reactions, including glucuronidation and sulfation. These reactions increase the water solubility of the compounds, facilitating their excretion.

The following diagram illustrates the primary metabolic pathways of 17β-Ethinylestradiol.

Caption: Primary metabolic pathways of 17β-Ethinylestradiol.

Excretion of 17β-Ethinylestradiol

17β-Ethinylestradiol and its metabolites are eliminated from the body through both renal and fecal routes. The primary route of excretion is via the bile into the feces. As mentioned earlier, enterohepatic recirculation can play a significant role in the disposition of EE2.

Pharmacokinetic Parameters of 17β-Ethinylestradiol in Different Animal Models

The pharmacokinetic parameters of 17β-Ethinylestradiol can vary significantly across different animal species. The following table summarizes typical pharmacokinetic parameters of EE2 in commonly used preclinical models.

| Parameter | Rat | Dog | Monkey (Cynomolgus) |

| Bioavailability (%) | 20-30 | 40-60 | 50-70 |

| Tmax (h) | 1-2 | 2-4 | 2-6 |

| t1/2 (h) | 6-10 | 10-15 | 12-20 |

| CL (L/h/kg) | 1.5-2.5 | 0.5-1.0 | 0.3-0.7 |

| Vd (L/kg) | 10-15 | 8-12 | 5-10 |

Note: These values are approximate and can vary depending on the study design, formulation, and analytical methodology.

Experimental Protocol: Determination of Oral Bioavailability of 17β-Ethinylestradiol in Rats

This section provides a detailed, step-by-step methodology for a typical oral bioavailability study of 17β-Ethinylestradiol in rats.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow.

Caption: Experimental workflow for a bioavailability study.

Step-by-Step Methodology

-

Animal Model:

-

Species: Sprague-Dawley rats (female, 8-10 weeks old).

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

-

Acclimatization: Allow at least one week for acclimatization before the start of the study.

-

-

Dosing:

-

Intravenous (IV) Administration:

-

Dose: 1 mg/kg.

-

Vehicle: A suitable vehicle such as a mixture of ethanol, propylene glycol, and water.

-

Administration: Administer as a bolus injection into the tail vein.

-

-

Oral (PO) Administration:

-

Dose: 10 mg/kg.

-

Vehicle: A suitable vehicle such as 0.5% carboxymethylcellulose in water.

-

Administration: Administer by oral gavage.

-

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.25 mL) from the jugular vein at the following time points:

-

IV: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

PO: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

-

Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

-

-

Plasma Processing:

-

Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.

-

Transfer the plasma to clean tubes and store at -80°C until analysis.

-

-

Sample Analysis by LC-MS/MS:

-

Sample Preparation: Perform a liquid-liquid extraction or solid-phase extraction to isolate EE2 from the plasma matrix.

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases such as acetonitrile and water with 0.1% formic acid.

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and selective quantification of EE2.

-

-

Pharmacokinetic Analysis:

-

Calculate the pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

-

Key parameters to determine include:

-

Area under the plasma concentration-time curve (AUC).

-

Maximum plasma concentration (Cmax).

-

Time to reach maximum plasma concentration (Tmax).

-

Elimination half-life (t1/2).

-

Clearance (CL).

-

Volume of distribution (Vd).

-

-

Calculate the absolute oral bioavailability (F) using the following formula:

-

F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

-

-

Conclusion

A comprehensive understanding of the pharmacokinetics and bioavailability of 17β-Ethinylestradiol in animal models is essential for the successful development of new estrogenic drugs. This guide has provided an in-depth overview of the ADME properties of EE2, along with a detailed experimental protocol for determining its oral bioavailability in rats. By carefully considering the factors that can influence the pharmacokinetic profile of EE2 and by employing robust analytical methodologies, researchers can generate high-quality preclinical data to support the advancement of new drug candidates into clinical development.

References

-

Stanczyk, F. Z., & Archer, D. F. (2014). Metabolism of synthetic estrogens and progestins. Steroids, 83, 31-47. [Link]

-

Kuhnz, W., Blode, H., & Zimmermann, H. (1993). Pharmacokinetics of ethinylestradiol and levonorgestrel in 12 women after single oral administration of a new contraceptive formulation containing 20 micrograms of ethinylestradiol and 100 micrograms of levonorgestrel. Contraception, 48(4), 303-321. [Link]

-

Back, D. J., Breckenridge, A. M., Crawford, F. E., MacIver, M., Orme, M. L., & Rowe, P. H. (1979). The effect of antibiotics on the enterohepatic circulation of ethinylestradiol and norethisterone in the rat. Journal of Steroid Biochemistry, 11(1), 1527-1531. [Link]

-

Hammond, G. L., & Lahteenmaki, P. L. (1983). A versatile method for the determination of sex hormone-binding globulin and corticosteroid-binding globulin in human plasma. Clinica Chimica Acta, 132(1), 101-110. [Link]

-

Guengerich, F. P. (1990). Metabolism of 17 alpha-ethinylestradiol in humans. Journal of Steroid Biochemistry and Molecular Biology, 37(6), 947-950. [Link]

An In-Depth Technical Guide on Gene Expression Changes Induced by 17β-Ethinylestradiol Exposure

Abstract

17β-Ethinylestradiol (EE2), a potent synthetic estrogen, is a widely utilized component of oral contraceptives and hormone replacement therapies. Its prevalence in the environment raises significant concerns about its impact on endocrine systems in both wildlife and humans. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the molecular mechanisms of EE2-induced gene expression changes. We will delve into the core signaling pathways, provide detailed experimental protocols for robust analysis, and offer insights into the interpretation of the resulting data. This document is designed to be a practical resource, grounding experimental design in established regulatory frameworks and ensuring the generation of high-fidelity, reproducible data.

Introduction: The Endocrine Disrupting Activity of 17β-Ethinylestradiol

17β-Ethinylestradiol exerts its potent estrogenic effects primarily by mimicking the action of the natural hormone 17β-estradiol (E2).[1][2] Its primary mechanism involves binding to and activating estrogen receptors (ERs), which are ligand-activated transcription factors.[3][4] This interaction initiates a cascade of molecular events that ultimately alter the transcription of a multitude of genes, leading to physiological responses.[3][4] The profound influence of estrogens on cellular processes like growth, differentiation, and homeostasis is mediated through this precise, yet sensitive, regulation of gene expression.[3][4]

Due to its widespread use and environmental persistence, EE2 is a significant endocrine disrupting chemical (EDC). EDCs are exogenous substances that interfere with the normal function of the endocrine system, potentially causing adverse health effects.[5][6] Regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) have established comprehensive frameworks and guidelines for the testing and assessment of potential endocrine disruptors.[5][6][7][8][9] These guidelines advocate for a tiered testing strategy, often beginning with in vitro screening assays and progressing to in vivo studies to determine toxicological consequences.[5][10] This guide aligns with these principles, providing the technical foundation for conducting rigorous investigations into EE2's effects on gene expression.

Molecular Mechanisms of 17β-Ethinylestradiol Action

The cellular response to EE2 is multifaceted, involving both classical genomic and rapid non-genomic signaling pathways.

Genomic Signaling Pathway

The canonical genomic pathway is the primary mechanism through which EE2 regulates gene expression. This process can be summarized as follows:

-

Ligand Binding: EE2, being lipophilic, readily crosses the cell membrane and binds to estrogen receptors (ERα and ERβ) located predominantly in the cytoplasm and nucleus.

-

Receptor Dimerization and Nuclear Translocation: Upon ligand binding, the ER undergoes a conformational change, dissociates from heat shock proteins, and forms homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ). These activated dimers then translocate to the nucleus.

-

DNA Binding and Transcriptional Regulation: In the nucleus, the ER dimers bind to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. This binding event recruits a complex of co-activator or co-repressor proteins, which in turn modulate the transcriptional machinery, leading to either an increase or decrease in the rate of gene transcription.[11]

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, EE2 can elicit rapid cellular responses through non-genomic mechanisms. These pathways are initiated by EE2 binding to a subpopulation of ERs located at the plasma membrane or within the cytoplasm.[11] This interaction can trigger a variety of downstream signaling cascades, including:

-

Activation of Kinase Pathways: Membrane-associated ERs can activate signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[11][12]

-

Modulation of Ion Channels and Calcium Flux: EE2 can rapidly alter intracellular calcium levels by modulating the activity of ion channels.[13]

-

Crosstalk with other Signaling Pathways: Non-genomic estrogen signaling can interact with and modulate other signaling pathways, including those involved in inflammation, such as the NF-κB pathway.[12]

These rapid signaling events can indirectly influence gene expression by modifying the activity of transcription factors and other regulatory proteins.

Caption: Experimental workflow for gene expression analysis.

Data Analysis and Interpretation

The analysis of gene expression data requires a robust bioinformatics pipeline to extract meaningful biological insights.

RNA-Seq Data Analysis

-

Quality Control of Raw Reads: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR.

-

Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Differential Expression Analysis: Identify genes that are significantly up- or downregulated between experimental groups using packages like DESeq2 or edgeR.

qPCR Data Analysis

The most common method for analyzing qPCR data is the comparative Cq (ΔΔCq) method. [14][15] Steps for ΔΔCq Analysis:

-

Normalization to a Reference Gene: Normalize the Cq value of the gene of interest (GOI) to the Cq value of a stably expressed reference gene (e.g., GAPDH, ACTB) to obtain the ΔCq.

-

ΔCq = Cq(GOI) - Cq(Reference)

-

-

Normalization to a Control Group: Normalize the ΔCq of the treated sample to the ΔCq of the control sample to obtain the ΔΔCq.

-

ΔΔCq = ΔCq(Treated) - ΔCq(Control)

-

-

Calculation of Fold Change: Calculate the fold change in gene expression as 2-ΔΔCq. [15]

Functional Enrichment Analysis

To understand the biological implications of the observed gene expression changes, it is essential to perform functional enrichment analysis.

-

Gene Ontology (GO) Analysis: GO analysis categorizes differentially expressed genes into functional groups based on three domains: Biological Process, Molecular Function, and Cellular Component. [16][17][18][19]This helps to identify the biological processes that are most affected by EE2 exposure. [20]* Pathway Analysis: Pathway analysis tools, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG), map differentially expressed genes to known signaling and metabolic pathways. [20][21][22][23]This can reveal the specific molecular pathways that are perturbed by EE2.

Caption: Bioinformatics pipeline for RNA-Seq data analysis.

Conclusion

Investigating the gene expression changes induced by 17β-Ethinylestradiol is crucial for understanding its mechanisms of endocrine disruption and for assessing its potential risks to human and environmental health. This guide has provided a comprehensive framework for designing and conducting these studies, from the underlying molecular principles to detailed experimental and analytical protocols. By adhering to established guidelines and employing robust methodologies, researchers can generate high-quality data that will contribute to a deeper understanding of the biological effects of this potent synthetic estrogen. The integration of high-throughput transcriptomics with targeted validation and functional bioinformatics analysis provides a powerful approach to elucidating the complex molecular toxicology of EE2.

References

- OECD Test Strategies and Methods for Endocrine Disruptors. (n.d.). PubMed.

- Endocrine disrupters. (n.d.). OECD.

- Understanding FDA Guidelines for Toxicity Studies. (2023, June 13). HistologiX.

- Activities of the OECD related to endocrine disruptors. (n.d.). ECETOC.

- New OECD Rules for Endocrine Disruptors. (2018, July 18). Charles River.

- OECD Guidance on Endocrine Disruptor Testing and Evaluation. (2025, December 18). PharmaRegulatory.in.

- qPCR Analysis. (n.d.). Bio-Rad.

- A scheme outlining 17 beta- estradiol (E2)-induced signaling pathways... (n.d.). ResearchGate.

- Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. (2017, October 26). FDA.

- 4 Easy Steps to Analyze Your qPCR Data Using Double Delta Ct Analysis. (n.d.). Bitesize Bio.

- Toxicology Study Design Considerations. (n.d.). Noble Life Sciences.

- Online Tools/Gene Ontology (GO) Analysis. (2019, December 20).

- How To Interpret RT-qPCR Results. (n.d.). GoldBio.

- Gene Expression Profile Induced by 17α-Ethynyl Estradiol in the Prepubertal Female Reproductive System of the Rat. (n.d.). Oxford Academic.

- Gene expression profile induced by 17 alpha-ethynyl estradiol in the prepubertal female reproductive system of the rat. (n.d.). PubMed.

- Introduction to Quantitative PCR (qPCR) Gene Expression Analysis. (n.d.). Thermo Fisher Scientific - ES.

- GO Annotation: Methods, Tools and Applications. (2024, December 21). Creative Proteomics Blog.

- 17beta-estradiol inhibits inflammatory gene expression by controlling NF-kappaB intracellular localization. (n.d.). PubMed.

- qPCRtools: An R package for qPCR data processing and visualization. (n.d.). Frontiers.

- Comprehensive Guide to Gene Ontology (GO) Analysis and Its Applications in Genomics. (2024, December 25).

- Developments in toxicogenomics: understanding and predicting compound-induced toxicity from gene expression data. (n.d.). PubMed Central.

- Gene Ontology (GO) enrichment analysis. (n.d.). Bio-protocol.

- Network and Pathway Analysis of Toxicogenomics Data. (2018, October 22). PMC - NIH.

- Gene Ontology Analysis. (2024, January 16). BioCode.

- Overview of intracellular 17β-estradiol (E2) signaling. E2 signaling is... (n.d.). ResearchGate.

- Toxicology & Regulatory Guidelines for Conducting Toxicity Study. (n.d.). PPTX - Slideshare.

- Chapter IV. Guidelines for Toxicity Tests. (n.d.). FDA.

- Molecular Links between Endocrine Disruptors and Adverse Outcomes. (n.d.). Encyclopedia.pub.

- Genome-wide DNA methylation of the liver reveals delayed effects of early-life exposure to 17-α-ethinylestradiol in the self-fertilizing mangrove rivulus. (n.d.). PMC - PubMed Central.

- New method helps identify hormone-disrupting chemicals – without animal testing. (n.d.).

- Pathway analysis tools and toxicogenomics reference databases for risk assessment. (n.d.). Ovid.

- Synthetic Estrogen 17α-Ethinyl Estradiol Induces Pattern of Uterne Gene Expression Similar to Endogenous Estrogen 17β-Estradiol. (n.d.). Semantic Scholar.

- Selective estrogen receptor modulator. (n.d.). Wikipedia.

- 17β-Estradiol and 17α-Ethinyl Estradiol Exhibit Immunologic and Epigenetic Regulatory Effects in NZB/WF1 Female Mice. (n.d.). Oxford Academic.

- Transcriptome profiling and genomic atlas study for endocrine disrupting chemicals in whole body system of animals. (n.d.).

- New research method helps identify hormone-disrupting chemicals. (2025, May 22). Karolinska Institutet.

- Diagram showing the molecular structure of 17-β-estradiol (E2) and a... (n.d.). ResearchGate.

- KEGG enrichment pathway of hepatotoxic target genes. (n.d.). ResearchGate.

- GO and KEGG enrichment analysis of potential toxic targets of key SOCs... (n.d.). ResearchGate.

- 17β-Estradiol and 17α-Ethinyl Estradiol Exhibit Immunologic and Epigenetic Regulatory Effects in NZB/WF1 Female Mice. (n.d.). PMC - PubMed Central.

- Dietary Intake of 17α-Ethinylestradiol Promotes HCC Progression in Humanized Male Mice Expressing Sex Hormone-Binding Globulin. (2021, November 22). NIH.

- Long-term 17alpha-ethinyl estradiol treatment decreases cyclin E and cdk2 expression, reduces cdk2 kinase activity and inhibits S phase entry in regenerating rat liver. (n.d.). PubMed.

- Dietary Intake of 17-Ethinylestradiol Promotes HCC Progression in Humanized Male Mice Expressing Sex Hormone-Binding Globulin. (2021, November 22). Semantic Scholar.

- Impact of in Utero Rat Exposure to 17Alpha-Ethinylestradiol or Genistein on Testicular Development and Germ Cell Gene Expression. (2022, June 2). Espace INRS.

- In Utero Exposure To Endocrine Disrupting Chemicals, Micro-Rna Profiles, And Fetal Growth: A Pilot Study Protocol. (n.d.). ResearchGate.

- 17-β Estradiol up-regulates energy metabolic pathways, cellular proliferation and tumor invasiveness in ER+ breast cancer spheroids. (n.d.). PubMed Central.

- Effects of 17a-ethinylestradiol on the expression of three estrogen-responsive genes and cellular ultrastructure of liver and testes in male zebrafish. (n.d.). PubMed.

Sources

- 1. Synthetic Estrogen 17α-Ethinyl Estradiol Induces Pattern of Uterine Gene Expression Similar to Endogenous Estrogen 17β-Estradiol | Semantic Scholar [semanticscholar.org]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Gene expression profile induced by 17 alpha-ethynyl estradiol in the prepubertal female reproductive system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. OECD test strategies and methods for endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. Activities of the OECD related to endocrine disruptors - ECETOC [ecetoc.org]

- 8. criver.com [criver.com]

- 9. OECD Guidance on Endocrine Disruptor Testing and Evaluation – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]

- 10. histologix.com [histologix.com]

- 11. researchgate.net [researchgate.net]

- 12. 17beta-estradiol inhibits inflammatory gene expression by controlling NF-kappaB intracellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]